N,N'-Bis(chloroacetyl)-p-phenylenediamine

Catalog No.
S772978
CAS No.
2653-08-9
M.F
C10H10Cl2N2O2
M. Wt
261.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Bis(chloroacetyl)-p-phenylenediamine

CAS Number

2653-08-9

Product Name

N,N'-Bis(chloroacetyl)-p-phenylenediamine

IUPAC Name

2-chloro-N-[4-[(2-chloroacetyl)amino]phenyl]acetamide

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.1 g/mol

InChI

InChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16)

InChI Key

RKJYUCXSQOPWBA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCl)NC(=O)CCl

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)NC(=O)CCl

BCPD is an aromatic diamide molecule. It belongs to the class of aromatic amines, containing a central benzene ring connected to a diamine (-NH2) group on either side (para position) and two chloroacetyl groups (CH2COCl) attached to the nitrogens.

There's no current information available on its origin or specific significance in ongoing scientific research [].


Molecular Structure Analysis

BCPD's key structural features include:

  • Aromatic core: The central benzene ring provides stability due to aromatic character.
  • Diamine functionality: The presence of two amine groups (-NH2) suggests potential for participation in various chemical reactions, including condensation and nucleophilic substitution.
  • Chloroacetyl groups: These groups contribute to the reactivity of the molecule, with the carbonyl (C=O) group susceptible to nucleophilic attack and the chlorine atom (Cl) a potential leaving group [].

Chemical Reactions Analysis

  • Hydrolysis: The chloroacetyl groups might be susceptible to hydrolysis in aqueous environments, cleaving the C-Cl bond and forming acetic acid and hydrochloric acid [].
  • Condensation reactions: The amine groups could potentially undergo condensation reactions with other diamines or diacids to form polymers [].

There is no documented information on the mechanism of action of BCPD in any biological system.

  • Potential irritant: The presence of chloroacetyl groups suggests BCPD might be an irritant to skin and eyes [].
  • Suspected moderate toxicity: Aromatic amines with similar structures can exhibit moderate toxicity. However, specific data for BCPD is lacking [].
, including:

  • Nucleophilic Substitution: The chloroacetyl groups can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new compounds with varying properties.
  • Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where it may be oxidized to form more complex derivatives or reduced to simpler forms.
  • Polymerization: It can act as a monomer in polymerization reactions, contributing to the formation of polymers with enhanced properties, particularly in rubber and plastics .

Several methods have been developed for synthesizing N,N'-Bis(chloroacetyl)-p-phenylenediamine:

  • Chlorination of p-Phenylenediamine: This method involves the chlorination of p-phenylenediamine followed by acetylation using chloroacetic acid.
  • Direct Acetylation: p-Phenylenediamine can be directly reacted with chloroacetyl chloride under controlled conditions to yield N,N'-Bis(chloroacetyl)-p-phenylenediamine .
  • Intermediate Formation: The synthesis may also involve the formation of intermediate compounds that are subsequently transformed into the final product through a series of reactions.

N,N'-Bis(chloroacetyl)-p-phenylenediamine has several applications, including:

  • Rubber Industry: It is utilized as an antioxidant and stabilizer in rubber formulations, helping to improve the durability and longevity of rubber products.
  • Polymer Synthesis: The compound serves as a building block for synthesizing various polymers, including those used in coatings and adhesives.
  • Dyes and Pigments: It may also find use in the dye industry due to its potential reactivity and ability to form colored compounds upon oxidation.

Interaction studies involving N,N'-Bis(chloroacetyl)-p-phenylenediamine focus on its reactivity with different nucleophiles and its behavior in various chemical environments. These studies are crucial for understanding its stability, potential degradation pathways, and interactions with biological systems. Current literature suggests that further investigation into its interactions could reveal more about its safety profile and environmental impact .

N,N'-Bis(chloroacetyl)-p-phenylenediamine shares structural similarities with several other compounds derived from p-phenylenediamine. Below are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
p-PhenylenediamineBase compoundWidely used in dyes and rubber; known sensitizer .
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)Antioxidant for rubberSpecifically used to prevent ozone degradation in tires .
N,N'-Diethyl-p-phenylenediamineAntioxidantCommonly used in rubber; less toxic than some derivatives .
N,N'-Bis(2-hydroxyethyl)-p-phenylenediamineFunctionalized derivativeExhibits different solubility and reactivity profiles.

N,N'-Bis(chloroacetyl)-p-phenylenediamine is unique due to its dual chloroacetyl substituents, which enhance its reactivity compared to other derivatives. This makes it particularly valuable in applications requiring specific chemical transformations or stability under various conditions.

Reaction of p-Phenylenediamine with Chloroacetyl Chloride

The primary synthetic route to N,N'-Bis(chloroacetyl)-p-phenylenediamine involves the nucleophilic acyl substitution reaction between p-phenylenediamine and chloroacetyl chloride [1]. This reaction proceeds through the attack of the amino groups on the electrophilic carbonyl carbon of the acyl chloride, forming the desired bis-amide product.

The reaction mechanism follows the classical addition-elimination pathway characteristic of nucleophilic acyl substitution reactions with negatively charged or neutral nucleophiles [2] [3]. The p-phenylenediamine acts as a nucleophile, with both amino groups participating in the acylation process. The reaction typically requires two equivalents of chloroacetyl chloride per equivalent of p-phenylenediamine to achieve complete substitution at both amino positions.

Standard laboratory conditions involve dissolving p-phenylenediamine in dichloromethane and adding chloroacetyl chloride dropwise at low temperature (0-5°C) to control the reaction rate and minimize side reactions [1]. The reaction is typically carried out in the presence of a base such as potassium carbonate or triethylamine to neutralize the hydrochloric acid byproduct.

Mechanistic Considerations

The nucleophilic acyl substitution mechanism for the formation of N,N'-Bis(chloroacetyl)-p-phenylenediamine involves several key mechanistic steps [2] [3]. The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amino group on the carbonyl carbon of chloroacetyl chloride.

The first step involves the formation of a tetrahedral intermediate when the lone pair of electrons on the nitrogen atom of p-phenylenediamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride [4]. This intermediate is stabilized by the presence of the base, which helps to abstract the proton from the protonated nitrogen.

The elimination step follows, where the chloride ion acts as a leaving group, regenerating the carbonyl functionality and forming the amide bond [5]. The reaction is thermodynamically favorable due to the formation of a strong carbon-nitrogen bond and the release of hydrochloric acid, which is immediately neutralized by the base present in the reaction mixture.

The aromatic nature of p-phenylenediamine affects the nucleophilicity of the amino groups. The electron-donating effect of the benzene ring increases the nucleophilicity of the amino groups, making them more reactive toward acyl chlorides [6]. However, the aromatic system also provides resonance stabilization to the nitrogen lone pairs, which can slightly reduce their nucleophilicity compared to aliphatic amines.

Laboratory-Scale Synthesis Procedures

Solvent Systems and Optimization

The choice of solvent system significantly impacts the efficiency and yield of N,N'-Bis(chloroacetyl)-p-phenylenediamine synthesis. Dichloromethane remains the most commonly employed solvent due to its excellent dissolving properties for both reactants and its inert nature under the reaction conditions [1] [7].

Dichloromethane System: This solvent provides optimal conditions for the nucleophilic acyl substitution reaction. Its low polarity allows for good solubility of both p-phenylenediamine and chloroacetyl chloride, while its aprotic nature prevents interference with the acylation reaction. The reaction typically proceeds smoothly at temperatures ranging from 0°C to room temperature.

1,4-Dioxane System: Alternative solvent systems include 1,4-dioxane, which offers higher boiling point and different solubility characteristics [8]. This solvent is particularly useful when higher reaction temperatures are required or when the substrate has limited solubility in dichloromethane.

Acetonitrile System: Acetonitrile has been employed as a polar aprotic solvent for acylation reactions involving p-phenylenediamine derivatives [9]. The higher polarity of acetonitrile can facilitate the dissolution of ionic bases and improve reaction rates in some cases.

Green Solvent Alternatives: Recent developments in green chemistry have explored the use of water as a reaction medium for acylation reactions [10]. While challenging due to the hydrophobic nature of the reactants, microwave-assisted synthesis in water has shown promising results with yields of 60-80% for similar acylation reactions.

Base Selection for HCl Scavenging

The selection of appropriate bases for hydrochloric acid scavenging is crucial for the success of the acylation reaction. The base serves to neutralize the HCl byproduct and drive the reaction to completion [7] [6].

Potassium Carbonate (K2CO3): This inorganic base is widely used due to its effectiveness in neutralizing HCl and its relative safety. Typically, 2-3 equivalents are employed to ensure complete acid neutralization [1]. The heterogeneous nature of this base system requires adequate mixing to achieve optimal results.

Triethylamine (Et3N): This organic base provides a homogeneous reaction medium and rapid acid neutralization [7]. The use of triethylamine often results in faster reaction rates and can improve yields. However, 2-5 equivalents are typically required due to the formation of triethylammonium chloride, which can consume excess base.

Sodium Hydroxide (NaOH): Strong inorganic bases like sodium hydroxide provide complete neutralization of HCl but require careful handling due to their corrosive nature. These bases are typically used in aqueous workup procedures rather than in the reaction mixture itself.

Pyridine: This aromatic base offers mild conditions and good yields for acylation reactions [11]. Pyridine can serve both as a base and as a solvent, though its toxicity and odor limit its practical applications.

Temperature Control Parameters

Temperature control is essential for achieving optimal yields and minimizing side reactions in the synthesis of N,N'-Bis(chloroacetyl)-p-phenylenediamine [4] [6].

Initial Addition Phase (0-5°C): The dropwise addition of chloroacetyl chloride is typically conducted at low temperature to control the reaction rate and prevent rapid heat generation. This temperature range minimizes the formation of side products and ensures controlled acylation.

Reaction Completion Phase (20-25°C): After the initial addition, the reaction mixture is typically allowed to warm to room temperature to ensure complete conversion. This temperature range provides a good balance between reaction rate and selectivity.

Microwave Conditions (50-60°C): Microwave-assisted synthesis at elevated temperatures has shown improved yields and reduced reaction times [10]. The controlled heating provided by microwave irradiation can accelerate the reaction while maintaining good selectivity.

Reflux Conditions: For difficult substrates or when complete conversion is required, reflux conditions may be employed. However, elevated temperatures can lead to decomposition or side reactions, requiring careful monitoring.

Industrial Production Methods

Scaling Considerations

The industrial production of N,N'-Bis(chloroacetyl)-p-phenylenediamine requires careful consideration of scale-up factors to ensure consistent quality and yield [12] [13]. The transition from laboratory to industrial scale involves several critical parameters.

Reactor Design: Industrial synthesis typically employs stirred tank reactors with efficient heat transfer capabilities. The exothermic nature of the acylation reaction requires adequate cooling systems to maintain temperature control during scale-up. Jacketed reactors with cooling coils are commonly used to manage heat generation.

Mass Transfer Considerations: The heterogeneous nature of the reaction system, particularly when using solid bases like potassium carbonate, requires optimization of mixing parameters. Industrial mixers with high shear capabilities ensure adequate contact between reactants and efficient HCl neutralization.

Heat Management: The scale-up process must account for the decreased surface-to-volume ratio in large reactors. Advanced heat exchange systems and temperature monitoring are essential to prevent hot spots and ensure uniform reaction conditions throughout the reactor volume.

Residence Time Optimization: Industrial processes require optimization of residence time to balance productivity with conversion efficiency. Continuous monitoring systems ensure that reaction completion is achieved while minimizing processing time.

Process Optimization

Industrial process optimization for N,N'-Bis(chloroacetyl)-p-phenylenediamine focuses on maximizing yield while minimizing costs and environmental impact [14] [15].

Solvent Recovery Systems: Industrial processes incorporate solvent recovery systems to minimize waste and reduce operating costs. Distillation columns are employed to separate and purify dichloromethane or other solvents for recycling.

Continuous Processing: Advanced industrial facilities may employ continuous processing techniques rather than batch operations. This approach can improve consistency, reduce labor costs, and enable better process control.

Quality Control Systems: Industrial production requires comprehensive quality control systems to monitor reaction progress, product purity, and batch-to-batch consistency. Online analytical techniques such as infrared spectroscopy and gas chromatography are employed for real-time monitoring.

Waste Minimization: Industrial processes incorporate waste minimization strategies, including optimized stoichiometry, efficient base utilization, and comprehensive recycling systems for both solvents and byproducts.

Purification Techniques

Recrystallization Methods

Recrystallization remains the primary purification method for N,N'-Bis(chloroacetyl)-p-phenylenediamine, providing high purity products suitable for most applications [1] [16].

Acetonitrile Recrystallization: This is the most commonly employed recrystallization solvent due to its excellent solubility characteristics for the target compound. The procedure involves dissolving the crude product in hot acetonitrile, followed by slow cooling to room temperature to promote crystal formation. This method typically yields gray crystalline solids with high purity.

Ethanol Recrystallization: Ethanol serves as an alternative recrystallization solvent, particularly useful when acetonitrile is not available or when different crystal morphologies are desired. The recrystallization process follows similar procedures, with the crude product dissolved in hot ethanol and cooled slowly to promote crystallization.

Mixed Solvent Systems: Advanced recrystallization techniques may employ mixed solvent systems to optimize solubility and crystal formation. Common combinations include acetonitrile-water or ethanol-water mixtures, which can be adjusted to achieve optimal purification conditions.

Seeding Techniques: Industrial purification processes often employ seeding techniques to control crystal size and morphology. Small amounts of pure crystalline material are added to the recrystallization solution to promote uniform crystal growth and improve filtration characteristics.

Chromatographic Purification

Chromatographic methods provide high-resolution purification for N,N'-Bis(chloroacetyl)-p-phenylenediamine, particularly useful for analytical applications or when exceptional purity is required [1].

Column Chromatography: Silica gel column chromatography using petroleum ether and dichloromethane as eluents can achieve very high purity levels. The method involves loading the crude product onto a silica gel column and eluting with gradient solvent systems to separate impurities.

Preparative Thin-Layer Chromatography: For small-scale purification or analytical applications, preparative TLC can provide excellent separation of closely related impurities. This technique is particularly useful for isolating pure samples for spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC methods can achieve exceptional purity levels for research applications. Reverse-phase HPLC with appropriate mobile phases can resolve impurities that are difficult to separate by other methods.

Flash Chromatography: Rapid purification using flash chromatography systems can provide good purity levels with reduced processing time compared to traditional column chromatography. This method is particularly suitable for intermediate-scale purification.

Green Chemistry Approaches

The development of environmentally sustainable synthesis methods for N,N'-Bis(chloroacetyl)-p-phenylenediamine has gained significant attention in recent years [10] [17].

Solvent-Free Conditions: Green chemistry approaches have explored solvent-free synthesis methods, where reactants are mixed without additional solvents. These methods can reduce environmental impact and simplify purification procedures, though they may require specialized equipment or reaction conditions.

Water-Based Synthesis: Microwave-assisted synthesis in water represents a significant advancement in green chemistry applications [10]. Despite the challenges associated with the hydrophobic nature of the reactants, specialized techniques using phase-transfer catalysts or emulsification can enable effective synthesis in aqueous media.

Renewable Solvent Systems: Research into renewable and biodegradable solvents has identified potential alternatives to traditional organic solvents. These include bio-based solvents derived from renewable feedstocks, which can reduce the environmental impact of the synthesis process.

Catalyst Development: The development of efficient catalysts that can operate under mild conditions represents another important aspect of green chemistry approaches. These catalysts can reduce energy requirements and minimize the formation of unwanted byproducts.

Yield Optimization Strategies

Maximizing the yield of N,N'-Bis(chloroacetyl)-p-phenylenediamine requires careful optimization of multiple reaction parameters [4] [18].

Stoichiometric Optimization: Precise control of reactant ratios is essential for maximizing yield. Typically, slight excess of chloroacetyl chloride (1.1-1.2 equivalents per amino group) ensures complete conversion while minimizing waste.

Reaction Time Optimization: Extended reaction times can improve conversion but may also lead to side reactions. Optimal reaction times typically range from 1-4 hours, depending on reaction conditions and scale.

Temperature Profiling: Sophisticated temperature control strategies, including temperature ramping and staged heating, can optimize reaction kinetics while minimizing side reactions. These approaches are particularly important in industrial applications.

Purification Efficiency: Optimizing purification procedures can significantly impact overall yield. Efficient crystallization techniques, optimal solvent selection, and minimized handling losses all contribute to improved overall yields.

Process Integration: Integrated approaches that combine synthesis and purification steps can reduce material losses and improve overall efficiency. These methods are particularly valuable in continuous processing applications.

XLogP3

1.5

Other CAS

2653-08-9

Wikipedia

Acetamide, N,N'-(p-phenylene)bis(2-chloro-

Dates

Last modified: 08-15-2023

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